2-propan-2-yl-2,3-dihydro-1H-pyridin-4-one
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Overview
Description
2-propan-2-yl-2,3-dihydro-1H-pyridin-4-one is a heterocyclic compound that features a pyridine ring fused with a dihydropyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-propan-2-yl-2,3-dihydro-1H-pyridin-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-propan-2-ylpyridine with a suitable oxidizing agent to form the desired dihydropyridinone structure . The reaction conditions often require specific temperatures and solvents to ensure the correct formation of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
2-propan-2-yl-2,3-dihydro-1H-pyridin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex structures, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the compound into its corresponding dihydropyridine derivatives using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more complex pyridine derivatives, while reduction can produce dihydropyridine compounds .
Scientific Research Applications
2-propan-2-yl-2,3-dihydro-1H-pyridin-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Mechanism of Action
The mechanism of action of 2-propan-2-yl-2,3-dihydro-1H-pyridin-4-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells[7][7].
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-propan-2-yl-2,3-dihydro-1H-pyridin-4-one include other dihydropyridinone derivatives and pyridine-based compounds. Examples include:
- 2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one
- 2-amino-2,3-dihydro-1H-2λ5-[1,3,2]diazaphospholo[4,5-b]pyridin-2-one .
Uniqueness
What sets this compound apart is its specific substitution pattern and the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development in various scientific fields .
Properties
IUPAC Name |
2-propan-2-yl-2,3-dihydro-1H-pyridin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO/c1-6(2)8-5-7(10)3-4-9-8/h3-4,6,8-9H,5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGKDGVVCZYGHRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CC(=O)C=CN1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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